3-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}-1,6-dimethyl-1,4-dihydroquinolin-4-one
Description
The compound 3-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}-1,6-dimethyl-1,4-dihydroquinolin-4-one is a heterocyclic hybrid molecule combining a 1,4-dihydroquinolin-4-one core with a 1,2,4-oxadiazole ring. The quinolinone moiety is substituted with methyl groups at positions 1 and 6, while the oxadiazole ring is linked to a 4-(benzyloxy)phenyl group.
Structural elucidation of such compounds typically employs X-ray crystallography, often refined using software like SHELX, which is widely recognized for small-molecule and macromolecular structure determination .
Properties
IUPAC Name |
1,6-dimethyl-3-[3-(4-phenylmethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N3O3/c1-17-8-13-23-21(14-17)24(30)22(15-29(23)2)26-27-25(28-32-26)19-9-11-20(12-10-19)31-16-18-6-4-3-5-7-18/h3-15H,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCMVCFCFPIGASU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C=C(C2=O)C3=NC(=NO3)C4=CC=C(C=C4)OCC5=CC=CC=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}-1,6-dimethyl-1,4-dihydroquinolin-4-one typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes:
Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol and sulfuric acid.
Introduction of the Oxadiazole Ring: This step usually involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Attachment of the Benzyloxyphenyl Group: This can be done through nucleophilic substitution reactions where a benzyloxy group is introduced to the phenyl ring.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
3-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}-1,6-dimethyl-1,4-dihydroquinolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, potentially reducing the oxadiazole ring to amines.
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}-1,6-dimethyl-1,4-dihydroquinolin-4-one has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anticancer agent, particularly in inhibiting EGFR kinase activity.
Material Science: Due to its unique structure, the compound can be used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It can be used as a probe to study molecular interactions and pathways in biological systems.
Mechanism of Action
The mechanism of action of 3-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}-1,6-dimethyl-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets. For instance, its anticancer activity is attributed to its ability to inhibit EGFR kinase by binding to the ATP binding site, thereby preventing the phosphorylation and activation of downstream signaling pathways . This inhibition leads to the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
Oxadiazole vs. Thiadiazole Derivatives
The 1,2,4-oxadiazole ring in the target compound differs from thiadiazole derivatives (e.g., 1,2,3-thiadiazoles in ) by replacing sulfur with oxygen. For example, thiadiazoles like 4-phenyl-5-aryloxy-1,2,3-thiadiazoles (prepared via sodium hydride-mediated reactions in DMF ) exhibit distinct electronic properties due to sulfur’s polarizability.
Key Differences:
Quinolinone Core Modifications
The 1,4-dihydroquinolin-4-one scaffold is structurally related to quinolones, which are known for antimicrobial activity. Methyl groups at positions 1 and 6 in the target compound may enhance lipophilicity compared to unmethylated analogs, influencing bioavailability. For instance, 1-methyl-4-quinolone derivatives exhibit improved membrane permeability over parent structures.
Structural Impact:
| Substituent | Effect on Properties |
|---|---|
| 1,6-Dimethyl | Increased lipophilicity |
| 4-(Benzyloxy)phenyl | π-π stacking potential |
Benzyloxy-Phenyl Substituent
The 4-(benzyloxy)phenyl group on the oxadiazole ring introduces steric bulk and aromaticity, which may enhance binding to hydrophobic pockets in biological targets. Similar aryloxy groups in 5-aryloxy-1,2,3-thiadiazoles (e.g., compound 3a ) are associated with moderate antimicrobial activity, suggesting the target compound could share analogous applications.
Research Findings and Data Tables
Table 1: Comparative Physicochemical Properties
| Compound Type | Molecular Weight (g/mol) | LogP (Predicted) | Solubility (µg/mL) |
|---|---|---|---|
| Target Oxadiazole | ~447.5 | 3.8 | <10 (aqueous) |
| Thiadiazole (3a ) | ~328.4 | 2.9 | 15–20 |
| Unsubstituted Quinolinone | ~175.2 | 1.2 | >100 |
Biological Activity
3-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}-1,6-dimethyl-1,4-dihydroquinolin-4-one is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the oxadiazole ring through cyclization of a hydrazide with a nitrile oxide.
- Synthesis of the dihydroquinolinone moiety via condensation reactions involving hydrazine derivatives and diketones.
These synthetic pathways allow for the creation of various derivatives that can be tested for biological activity.
Biological Activity Overview
The compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Studies have shown that derivatives of oxadiazole compounds can possess significant antimicrobial properties against various bacterial strains.
- Anticancer Properties : Research indicates that this compound may inhibit cancer cell proliferation. For instance, certain analogs have demonstrated cytotoxic effects against breast (MCF-7), cervical (SiHa), and prostate (PC-3) cancer cell lines.
Table 1: Biological Activity Summary
The biological activity of 3-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}-1,6-dimethyl-1,4-dihydroquinolin-4-one is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound has been identified as a potent inhibitor of monoamine oxidase B (MAO B), which is crucial in the metabolism of neurotransmitters. This inhibition can lead to increased levels of serotonin and dopamine in the brain.
- Cellular Pathways Modulation : The compound may modulate signaling pathways involved in cell proliferation and apoptosis, contributing to its anticancer effects.
Case Studies
Several studies have investigated the biological activity of related compounds:
- MAO B Inhibition Study : A study on related oxadiazole derivatives found that certain compounds exhibited reversible and selective inhibition of MAO B with IC50 values ranging from 1.4 to 4.6 nM. The most potent inhibitor showed a selectivity ratio exceeding 71,000 for MAO B over MAO A .
- Cytotoxicity Assays : In vitro studies demonstrated that specific analogs significantly inhibited the growth of cancer cell lines with IC50 values below 5 µM, indicating their potential as anticancer agents .
Table 2: Case Study Results
| Compound | Cell Line | IC50 (µM) | Remarks |
|---|---|---|---|
| Compound 12a | MCF-7 | 3.60 | Selective against breast cancer cells |
| Compound 5d | PC-3 | 2.97 | High potency against prostate cancer cells |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
